Product packaging for 2-(Aminooxy)-n-phenylacetamide(Cat. No.:CAS No. 33116-18-6)

2-(Aminooxy)-n-phenylacetamide

Cat. No.: B14678473
CAS No.: 33116-18-6
M. Wt: 166.18 g/mol
InChI Key: UWGFBSKJHHYPHT-UHFFFAOYSA-N
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Description

2-(Aminooxy)-N-phenylacetamide hydrochloride is a chemical compound supplied for research and experimental purposes. This product is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any personal use. The molecular formula of the compound is C 8 H 11 ClN 2 O 2 with a molecular weight of 202.64 g/mol . It is characterized by its CAS Registry Number, 34242-83-6 . The structure features a phenylacetamide core functionalized with an aminooxy group, making it a potential building block in organic synthesis and medicinal chemistry research. Compounds with aminooxy motifs are of interest in the development of pharmaceuticals and biochemical probes, such as in the synthesis of mithramycin oxime conjugates investigated for their selective cytotoxicity and in the creation of novel carbonic anhydrase inhibitors . Researchers can utilize this compound as a key intermediate for further chemical modifications, including the formation of oxime linkages with carbonyl groups.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10N2O2 B14678473 2-(Aminooxy)-n-phenylacetamide CAS No. 33116-18-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

33116-18-6

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

2-aminooxy-N-phenylacetamide

InChI

InChI=1S/C8H10N2O2/c9-12-6-8(11)10-7-4-2-1-3-5-7/h1-5H,6,9H2,(H,10,11)

InChI Key

UWGFBSKJHHYPHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CON

Origin of Product

United States

Contextualization of N Phenylacetamide Derivatives in Chemical Research

The N-phenylacetamide core structure is a recurring motif in medicinal chemistry and materials science. Historically, acetanilide, the simplest member of this family, was one of the first synthetic analgesics and antipyretics, though its use has been superseded by more effective and safer alternatives. This early application, however, sparked extensive research into the pharmacological potential of its derivatives.

In contemporary research, the N-phenylacetamide scaffold is recognized as a "privileged structure," meaning it can bind to a variety of biological targets, leading to a broad spectrum of biological activities. This has led to the synthesis and investigation of numerous derivatives with diverse functionalities. For instance, the introduction of different substituents on the phenyl ring or at the alpha-position of the acetamide (B32628) group has yielded compounds with significant anticancer, antibacterial, antifungal, and anti-inflammatory properties. nih.govresearchgate.netnih.gov The adaptability of the N-phenylacetamide framework allows for fine-tuning of its physicochemical and biological properties, making it a valuable starting point for drug discovery programs.

Research Significance of the 2 Aminooxy N Phenylacetamide Scaffold

The primary research significance of 2-(Aminooxy)-N-phenylacetamide lies in the unique reactivity of its aminooxy moiety. The aminooxy group (-ONH2) is a potent nucleophile that reacts selectively and efficiently with aldehydes and ketones under mild conditions to form stable oxime ether linkages. louisville.edunih.gov This reaction, often referred to as "oxime ligation," is a cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. louisville.edu

The presence of the aminooxy group on the N-phenylacetamide scaffold provides a powerful handle for chemical modification and conjugation. It allows for the straightforward attachment of this scaffold to a wide variety of other molecules, including biomolecules like proteins, peptides, and carbohydrates, as well as synthetic polymers and nanoparticles. louisville.edunih.gov This capability is of paramount importance in several areas of chemical biology and materials science, including:

Drug Discovery: The scaffold can be readily incorporated into larger, more complex molecules, enabling the rapid generation of libraries of compounds for high-throughput screening.

Bioconjugation: The ability to attach the N-phenylacetamide moiety to biological macromolecules allows for the development of targeted drug delivery systems, imaging agents, and probes for studying biological processes. researchgate.net

Materials Science: The aminooxy group can be used to functionalize surfaces and polymers, creating new materials with tailored properties.

Overview of Key Academic Research Trajectories for the Compound

Established Synthetic Pathways to this compound and its Analogs

The construction of the target molecule and its derivatives relies on established principles of organic synthesis, primarily involving the strategic combination of precursors and the fine-tuning of reaction conditions to achieve desired outcomes.

The synthesis of compounds featuring the this compound scaffold is typically achieved by combining two key precursors: one bearing the N-phenylacetamide group and the other containing the aminooxy functionality.

A common strategy for forming the N-phenylacetamide portion involves the reaction of anilines with chloroacetyl chloride. nih.gov For instance, various substituted anilines can be reacted with chloroacetyl chloride, often in the presence of glacial acetic acid and sodium acetate, to produce a range of 2-chloro-N-substituted-acetamide intermediates. nih.gov

Separately, precursors for the aminooxy group can be synthesized from readily available materials. A versatile method starts with Cbz-protected amino alcohols, which can be converted into protected aminooxy amines in high yields. nih.gov Another approach involves a Mitsunobu reaction on nucleosides with protected hydroxyl groups to introduce a phthalimide (B116566) (OPhth) group, which can then be deprotected to yield a reactive aminooxy group (-ONH2). nih.govacs.org This aminooxy group is a potent nucleophile, stronger than a typical amine, due to the alpha effect, where the adjacent oxygen atom enhances its nucleophilicity. nih.gov

The final step involves coupling these two precursors. The 2-chloro-N-phenylacetamide intermediate can be reacted with the aminooxy-containing precursor to form the desired this compound structure via nucleophilic substitution.

The efficiency of derivatization reactions, crucial for synthesizing analogs or preparing samples for analysis, is highly dependent on the optimization of reaction conditions. Key parameters that are often fine-tuned include temperature, reaction time, and the molar ratio of reagents.

For many derivatization procedures, temperature is a critical factor. In one study, a temperature range of 30-90 °C was investigated, with 55 °C being selected as the optimal temperature for moving forward with further optimization. researchgate.net Similarly, another optimization process selected 75°C as the ideal temperature for a derivatization reaction involving 4-(dimethylamino)phenylboronic acid (DMAPBA). researchgate.net

Reaction time is another variable that must be precisely controlled. After selecting an optimal temperature of 55 °C, reaction kinetics were monitored over a period of 5 to 30 minutes, demonstrating that a derivatization time of 10 minutes was sufficient for the reaction to complete. researchgate.net The molar ratio of the derivatizing agent to the substrate is also essential. It was observed that the amount of product plateaued when the molar ratio of the derivatizing agent to the target molecule exceeded 500, ensuring the reaction proceeds to completion. researchgate.net

Table 1: Optimization of Derivatization Reaction Conditions
ParameterTested RangeOptimal ConditionSource
Temperature30-90 °C55 °C researchgate.net
Reaction Time5-30 min10 min researchgate.net
Molar Ratio (Reagent:Substrate)>500~2000 for plant samples researchgate.net

Advanced Synthetic Transformations Involving Aminooxy and Phenylacetamide Moieties

The aminooxy and phenylacetamide groups can participate in advanced synthetic transformations, enabling the functionalization of otherwise inert C–H bonds through modern catalytic methods.

Palladium catalysis offers a powerful tool for the direct functionalization of unactivated C(sp³)–H bonds, which is traditionally a challenging transformation. nsf.gov Recent advances have shown that an aminooxyamide auxiliary can serve as an effective L,X-type bidentate directing group to guide the palladium catalyst to a specific C–H bond. nsf.gov This strategy enables the β-C(sp³)–H functionalization of aliphatic ketones and amides. nsf.gov

In this methodology, the palladium(II) catalyst coordinates to the substrate via the aminooxyamide directing group, forming a five-membered palladacycle intermediate. nsf.gov This cyclometalation step is crucial for achieving site-selectivity. rsc.org For amide substrates, the reaction often employs N-iodosuccinimide (NIS) as a bystanding two-electron oxidant in combination with a nitrate (B79036) source like silver nitrate (AgNO₃) to achieve β-C(sp³)–H nitrooxylation. nsf.gov The process is believed to proceed through a Pd(II)/Pd(III)/Pd(IV) catalytic cycle. nsf.gov The characterization of the palladacycle intermediates provides strong evidence for the proposed reaction mechanism. nsf.gov

Table 2: Key Components in Palladium-Catalyzed β-C(sp³)–H Nitrooxylation of Amides
ComponentRoleExampleSource
CatalystActivates C–H bondPd(OAc)₂ nsf.govnih.gov
Directing GroupEnsures site-selectivityAminooxyamide auxiliary nsf.gov
OxidantRegenerates active catalystN-Iodosuccinimide (NIS) nsf.gov
Nitrate SourceProvides nitrooxy groupSilver Nitrate (AgNO₃) nsf.gov
LigandStabilizes Pd speciesPyridine-3-sulfonic acid nsf.gov

Amide bonds can also be formed through metal-free oxidative reactions. One such method utilizes N-hydroxysuccinimide in conjunction with hypervalent iodine reagents. elsevierpure.com This approach allows for the coupling of a wide range of aldehydes and amines under mild conditions to produce amides in good to excellent yields. elsevierpure.com Mechanistic studies, including electron spin resonance (ESR) measurements, have identified the presence of radical species in the reaction mixture, suggesting a plausible radical-based mechanism for the transformation. elsevierpure.com These reactions represent an important class of oxygenation reactions that avoid the use of metal catalysts. researchgate.net

Electrochemical methods are emerging as a powerful and "green" strategy for constructing chemical bonds, including the C–N bond of amides. researchgate.net These techniques use electrons as the primary reagent, avoiding the need for metal catalysts or external chemical oxidizing agents. researchgate.net

Electrochemical amidation can be applied to the C(sp³)–H bonds of arenes to directly synthesize N-benzylamides under mild conditions, such as room temperature and ambient pressure. researchgate.net In a typical setup, the reaction is performed in a divided cell with platinum electrodes, using nitriles (like acetonitrile) as the amide source. researchgate.net This approach has demonstrated moderate to high yields across a broad scope of substrates and is scalable. researchgate.net Mechanistic experiments have established the key role of hydroxyl radicals, generated from the oxidation of water, as an inductor for the reaction. researchgate.net Electrosynthesis via reductive amination is also considered an environmentally benign alternative to conventional methods for producing amino acids and their derivatives. researchgate.net

Radical Cyclization Approaches

Radical cyclizations are powerful reactions in organic synthesis, enabling the formation of cyclic structures through radical intermediates. These methods are particularly useful for constructing heterocyclic systems.

The generation of an iminyl radical from an O-aryloxime can initiate a 5-exo radical cyclization. This process is often promoted by heat or microwave irradiation, leading to the formation of a new radical intermediate that can be trapped to yield functionalized pyrrolines. nih.gov The initial step involves the homolytic cleavage of the weak N-O bond in the O-aryloxime. nih.gov

Another relevant strategy is atom-transfer radical cyclization (ATRC). In ATRC, a radical is generated by the homolytic cleavage of a carbon-halogen bond. This radical then undergoes cyclization, and the resulting cyclic radical is trapped by a halogen atom. nih.gov This approach has been used to synthesize various nitrogen heterocycles. For instance, Fe-catalyzed radical cyclization of chloromethyl-1,6-dienes can produce both 6-exo and 7-endo cyclization products. nih.gov

Radical cascade processes have also been employed in the total synthesis of complex natural products. nih.gov For example, a key step in the synthesis of (-)-chromodorolide B involves the generation of a tertiary radical that undergoes a 5-exo-trig radical cyclization. nih.gov Similarly, samarium(II) iodide-mediated reactions can initiate radical cyclopropane (B1198618) cleavage followed by a 6-exo-trig radical cyclization to form complex tetracyclic structures. nih.gov These examples highlight the versatility of radical cyclization in constructing intricate molecular architectures that could be adapted for the synthesis of complex acetamide (B32628) derivatives.

A photo-induced, palladium-catalyzed enantioselective cascade carboamidation of dienes provides a modern approach to synthesizing γ-lactams. This method involves the reaction of 1,3-dienes with 2-bromoamides, and experimental evidence, such as the inhibition of the reaction by TEMPO, points to the involvement of an α-carbonyl radical intermediate. acs.org

Regioselective Hydroamidation and Gold-Mediated Transformations

Hydroamidation, the addition of an N-H bond across an unsaturated carbon-carbon bond, is a direct method for synthesizing amides. Metal-catalyzed hydroamidation reactions are particularly valuable as they offer high regioselectivity. researchgate.net

Gold-Mediated Transformations: Gold(I) complexes are effective catalysts for activating alkynes towards nucleophilic attack. nih.govacs.org This has been applied to a range of hydroamination and hydroamidation reactions. The gold(I)-catalyzed hydroamination of alkynes is not limited to simple additions and can be part of tandem sequences to form more complex heterocyclic structures. nih.govacs.org The regioselectivity of these reactions is often controlled by electronic factors. nih.gov For instance, gold(I) catalysts have been used in the hydroamination of (2-alkynyl)benzyl carbamates to yield isoquinoline (B145761) derivatives through a 6-endo-dig cyclization. acs.org Furthermore, gold-catalyzed oxidative cyclization of amide-alkynes has been developed to access functionalized γ-lactams. rsc.org

The synthesis of various nitrogen-containing compounds has been achieved through the addition of hydrazine (B178648) to alkynes, diynes, enynes, and allenes, catalyzed by cationic gold(I) complexes. capes.gov.brnih.gov

Other Metal-Catalyzed Hydroamidations: Nickel hydride (NiH) catalyzed anti-Markovnikov intermolecular hydroamidation of unactivated alkenes is another strategy for the direct synthesis of N-alkyl amides. researchgate.net This method avoids the need for stoichiometric organometallic reagents. researchgate.net A study on hydroamidation with acetamides and trifluoroacetamides found that N-aryl acetamides reacted effectively with acrylonitrile (B1666552) in the presence of DBU (Diazabicycloundecene) as a base. georgiasouthern.edu

Titanium catalysts have been used for the anti-Markovnikov selective hydroamination of alkynes with N-silylamines, producing N-silylenamines which are useful synthetic intermediates. nih.gov

Synthesis of Structurally Related N-Phenylacetamide Derivatives for Comparative Research

The synthesis of various N-phenylacetamide derivatives provides a basis for comparative studies, allowing for the investigation of structure-activity relationships.

Synthesis of 2-Amino-N-(4-chlorophenyl)acetamide Hydrochloride Derivatives

A general route for the synthesis of N-substituted-2-amino-4-arylthiazoles starts with p-phenylenediamine (B122844). The synthesis involves aniline (B41778) protection, followed by amide formation and deprotection to yield 4-amino-N-phenylacetamide intermediates. nih.gov These intermediates are then converted to the target derivatives. The amide formation step involves reacting the protected aniline with an acid chloride in dichloromethane (B109758) (DCM) at 0 °C. nih.gov Subsequent deprotection with hydrochloric acid and neutralization affords the desired intermediate. nih.gov

Synthesis of N-Phenyl-2-phenoxyacetamides

The synthesis of N-phenyl-2-phenoxyacetamides can be achieved through various methods. One common approach is the reaction of a phenol (B47542) with a 2-halo-N-phenylacetamide, such as 2-chloro-N-phenylacetamide, in the presence of a base. This reaction, a variation of the Williamson ether synthesis, forms the characteristic phenoxy-acetamide linkage.

Synthesis of 2-(Alkylamino)acetamides

The synthesis of 2-(alkylamino)acetamides can be accomplished through the nucleophilic substitution of a haloacetamide with an appropriate alkylamine. This method allows for the introduction of various alkyl groups at the amino position, leading to a diverse range of derivatives.

Synthesis of Aminoacetanilides and Related Structures

Acetanilide (N-phenylacetamide) itself is commonly synthesized by the acetylation of aniline. youtube.com This can be achieved using acetylating agents like acetic anhydride (B1165640) or acetyl chloride. youtube.comyoutube.com The reaction is a nucleophilic substitution where the amino group of aniline attacks the electrophilic acyl group. youtube.com The crude product is often purified by recrystallization. youtube.comyoutube.com

A series of N-phenylacetamide derivatives containing 4-arylthiazole moieties were synthesized by introducing the thiazole group into an amide scaffold. The synthesis involved creating 4-amino-N-phenylacetamide intermediates, which were then converted to thioureas and finally condensed with α-halocarbonyl compounds to yield the target molecules. nih.gov

The table below summarizes the synthesis of various N-phenylacetamide derivatives, highlighting the reactants and reaction conditions.

Interactive Data Table: Synthesis of N-Phenylacetamide Derivatives

Target Compound/Intermediate Reactant 1 Reactant 2 Catalyst/Reagent Solvent Conditions Yield Reference
4-Amino-N-phenylacetamide Intermediate Protected p-phenylenediamine Acid Chloride 4 M HCl, Na₂CO₃ DCM 0 °C to R.T. 69-75% nih.gov
N-phenylacetamide (Acetanilide) Aniline Acetyl Chloride Glacial Acetic Acid - Heating in boiling water bath - youtube.com
N-phenylacetamide (Acetanilide) Aniline Acetic Anhydride Glacial Acetic Acid - - - youtube.com
N-Aryl Trifluoroacetamide Adduct N-Aryl Trifluoroacetamide Methyl Acrylate/Acrylonitrile DBU Neat - ~Quantitative georgiasouthern.edu
N-Aryl Acetamide Adduct N-Aryl Acetamide Acrylonitrile DBU - Within 1 hour >95% georgiasouthern.edu
N-Aryl Acetamide Adduct N-Aryl Acetamide Methyl Acrylate KOtBu - - >95% georgiasouthern.edu
N-(4-((4-Aryl)thiazol-2-yl)amino)phenyl)acetamide Thiourea intermediate α-bromophenylethanone - Ethanol Reflux for 5h 55-94% nih.gov

Synthesis of 2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide Analogues

A series of 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide analogues has been synthesized, starting from 4-hydroxyphenylacetic acid. ias.ac.in The synthetic route involves a two-step process: first, the amidation of 4-hydroxyphenylacetic acid with various substituted anilines, followed by the etherification of the resulting phenolic hydroxyl group with 4-(2-chloroethyl)morpholine (B1582488).

The initial step involves the reaction of 4-hydroxyphenylacetic acid with thionyl chloride in methanol (B129727) to produce the corresponding methyl ester. This ester is then reacted with a range of substituted anilines in the presence of a dehydrating agent or by heating to form the intermediate 2-(4-hydroxyphenyl)-N-phenylacetamide analogues (3a-e). ias.ac.in

In the subsequent step, the phenolic intermediates (3a-e) are subjected to an O-alkylation reaction. This is achieved by treating them with 4-(2-chloroethyl)morpholine hydrochloride in the presence of a base, such as anhydrous potassium carbonate, and a suitable solvent like acetone (B3395972) or N,N-dimethylformamide (DMF). The reaction mixture is typically heated under reflux to drive the reaction to completion, affording the desired 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide analogues (5a-e). ias.ac.in

The general synthetic scheme is depicted below:

Scheme 1: Synthesis of 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide Analogues ias.ac.in (Image of the reaction scheme would be placed here if image generation was possible)

Step 1: Amidation 4-Hydroxyphenylacetic acid + Substituted Aniline → 2-(4-Hydroxyphenyl)-N-(substituted phenyl)acetamide

Step 2: Etherification 2-(4-Hydroxyphenyl)-N-(substituted phenyl)acetamide + 4-(2-Chloroethyl)morpholine hydrochloride → 2-(4-(2-Morpholinoethoxy)phenyl)-N-(substituted phenyl)acetamide

The synthesized compounds were characterized using IR, ¹H NMR, and mass spectral studies, and their elemental analysis was performed to confirm their structure and purity. ias.ac.in

Synthesized 2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide Analogues and Their Characterization Data
CompoundSubstituent (R)Yield (%)Melting Point (°C)
5aH72138-140
5b4-Cl78152-154
5c4-Br75160-162
5d4-NO₂68178-180
5e4-CH₃70145-147

Synthesis of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives

A novel series of sixteen 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives has been designed and synthesized with the aim of developing new antitubercular agents. mdpi.comtandfonline.com The synthetic strategy commences with the reaction of 2-bromoacetic acid with various substituted anilines to yield the corresponding 2-bromo-N-(substituted phenyl)acetamides (2a-p). tandfonline.com

These intermediates are then subjected to a nucleophilic substitution reaction with 3-fluoro-4-nitrophenol (B151681) in the presence of anhydrous potassium carbonate and a catalytic amount of potassium iodide in acetone. The reaction mixture is refluxed for several hours to afford the final 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives (3a-p). tandfonline.com

The general synthetic pathway is outlined below:

Scheme 2: Synthesis of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives tandfonline.com (Image of the reaction scheme would be placed here if image generation was possible)

Step 1: Amidation 2-Bromoacetic acid + Substituted Aniline → 2-Bromo-N-(substituted phenyl)acetamide

Step 2: Nucleophilic Substitution 2-Bromo-N-(substituted phenyl)acetamide + 3-Fluoro-4-nitrophenol → 2-(3-Fluoro-4-nitrophenoxy)-N-(substituted phenyl)acetamide

The structures of all synthesized compounds were confirmed by ¹H-NMR, ¹³C-NMR, and mass spectrometry. tandfonline.com

Synthesized 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives and Their Yields
CompoundSubstituent on Phenyl RingYield (%)
3a4-F85
3b4-Cl82
3c4-Br80
3d4-I78
3e4-CN75
3f4-NO₂72
3g3-F83
3h3-Cl81
3i3-Br79
3j3-I76
3k3-CN74
3l3-NO₂70
3m3,4-di-F88
3n3-Cl, 4-F86
3o3-Br, 4-F84
3p3-CN, 4-F77

Synthesis of N-Phenylacetamide-2-oxoindole Benzenesulfonamide (B165840) Conjugates

Two new series of N-phenylacetamide-2-oxoindole benzenesulfonamide conjugates have been synthesized as potential carbonic anhydrase inhibitors. mdpi.comnih.gov The synthesis involves a multi-step approach starting from isatin (B1672199) or its N-substituted derivatives.

In the first series, isatin is reacted with various N-substituted 2-chloroacetamides to yield N-(substituted)-2-(2,3-dioxoindolin-1-yl)acetamides. These intermediates are then condensed with 4-aminobenzenesulfonamide to produce the first series of conjugates. nih.gov

For the second series, the synthesis begins with the reaction of isatin with ethyl chloroacetate (B1199739) to form ethyl 2-(2,3-dioxoindolin-1-yl)acetate. This is followed by hydrazinolysis to give 2-(2,3-dioxoindolin-1-yl)acetohydrazide. Subsequent reaction with substituted anilines leads to the formation of N-phenylacetamide-2-oxoindole hydrazone intermediates. Finally, these intermediates are cyclized with thioglycolic acid to afford the corresponding thiazolidinone-containing benzenesulfonamide conjugates. nih.gov

A representative synthetic approach for one of the series is as follows:

Scheme 3: Synthesis of N-Phenylacetamide-2-oxoindole Benzenesulfonamide Conjugates (Series 3) nih.gov (Image of the reaction scheme would be placed here if image generation was possible)

Step 1: Alkylation of Isatin Isatin + Chloroacetyl anilides → 1-(2-((substituted-phenyl)amino)-2-oxoethyl)indoline-2,3-dione

Step 2: Condensation 1-(2-((substituted-phenyl)amino)-2-oxoethyl)indoline-2,3-dione + 4-Sulfamoylphenylhydrazine → N-(substituted-phenyl)-2-(2-oxo-3-(2-(4-sulfamoylphenyl)hydrazono)indolin-1-yl)acetamide

The chemical structures of the synthesized conjugates were confirmed by elemental analysis and spectroscopic data. nih.govnih.gov

Selected N-Phenylacetamide-2-oxoindole Benzenesulfonamide Conjugates
CompoundSubstituent on Phenylacetamide RingYield (%)Melting Point (°C)
3b4-Chlorophenyl75245-247
3f2-Chlorophenyl72230-232
3g2-Bromophenyl70225-227

Reaction Kinetics and Selectivity in Derivatization

The derivatization of this compound primarily involves the reaction of its highly nucleophilic aminooxy group with electrophilic partners, most notably aldehydes and ketones, to form stable oxime linkages. biotium.comnih.gov The kinetics of these reactions are influenced by several factors, including pH, temperature, and the presence of catalysts. The reaction proceeds efficiently under mild acidic conditions, which serve to activate the carbonyl group of the electrophile towards nucleophilic attack. Aniline and its derivatives are often employed as catalysts to accelerate the rate of oxime formation. biotium.com

The selectivity of derivatization is a key consideration, particularly when multiple reactive sites are present in the reacting partner. The aminooxy group of this compound exhibits high chemoselectivity for carbonyl groups, allowing for specific conjugation even in the presence of other nucleophilic groups like amines or thiols. This selectivity is attributed to the unique reactivity of the aminooxy group, which is significantly more nucleophilic than a primary amine.

While specific kinetic data for the derivatization of this compound is not extensively documented in publicly available literature, the general parameters influencing the reaction can be summarized.

Table 1: Factors Influencing Derivatization of this compound

ParameterEffect on Reaction RateRationale
pH Optimal in mildly acidic conditions (pH 4-6)Protonation of the carbonyl group increases its electrophilicity, while maintaining sufficient concentration of the deprotonated, nucleophilic aminooxy group.
Temperature Increases with temperatureProvides the necessary activation energy for the reaction to proceed.
Catalyst Aniline derivatives accelerate the reactionActs as a proton shuttle, facilitating the dehydration step in oxime formation. biotium.com
Solvent Polar protic solvents are generally effectiveSolubilizes the reactants and can participate in proton transfer steps.

Role of the Aminooxy Group in Nucleophilic Reactivity

The pronounced nucleophilicity of the aminooxy group (-ONH₂) is a cornerstone of the reactivity of this compound. This enhanced reactivity, when compared to a corresponding primary amine (-CH₂NH₂), is a well-documented phenomenon known as the "alpha effect". nih.gov The alpha effect describes the increased nucleophilicity of an atom due to the presence of an adjacent atom with lone pair electrons (in this case, the oxygen atom adjacent to the nitrogen). nih.gov

This heightened nucleophilicity allows the aminooxy group to readily attack electrophilic centers, particularly the carbon of a carbonyl group. iris-biotech.de The resulting oxime bond is significantly more stable towards hydrolysis than the imine (Schiff base) that would be formed from the reaction of a primary amine with a carbonyl compound. iris-biotech.de This stability is crucial for applications where robust covalent linkages are required. The reaction of an aminooxy group with an aldehyde or ketone is a form of chemoselective ligation, often referred to as "aminooxy click chemistry". nih.gov

Table 2: Comparison of Nucleophilic Properties

Functional GroupRelative NucleophilicityProduct with Aldehyde/KetoneStability of Product
Aminooxy (-ONH₂) ** High (Alpha Effect) nih.govOximeHigh stability towards hydrolysis iris-biotech.de
Primary Amine (-NH₂) **ModerateImine (Schiff Base)Prone to hydrolysis
Thiol (-SH) High (Soft Nucleophile) nih.govThioacetal/ThioketalStable

The soft nucleophilic character of the aminooxy group also contributes to its selective reactivity. According to the Hard and Soft Acids and Bases (HSAB) theory, soft nucleophiles preferentially react with soft electrophiles. nih.gov This principle governs the selective targeting of carbonyl compounds by the aminooxy group of this compound.

Intramolecular and Intermolecular Interactions in Reaction Mechanisms

The three-dimensional structure and reactivity of this compound are influenced by a network of intramolecular and intermolecular interactions. Intramolecular hydrogen bonds, in particular, can play a significant role in dictating the conformational preferences of the molecule, which in turn can affect its reactivity. h1.co A potential intramolecular hydrogen bond can form between the hydrogen atoms of the aminooxy group and the carbonyl oxygen of the amide linkage, or between the amide N-H and the oxygen of the aminooxy group. The formation of such a hydrogen bond can pre-organize the molecule into a specific conformation, potentially influencing its binding to a target or its interaction with other reactants. h1.conih.gov

Intermolecular interactions are critical in the condensed phase and during chemical reactions. In the solid state, this compound molecules can engage in intermolecular hydrogen bonding, forming dimers or larger aggregates. nih.gov These interactions can involve the aminooxy group, the amide N-H, and the carbonyl oxygen. In solution, the solvent molecules can form hydrogen bonds with the solute, competing with and influencing the intramolecular and intermolecular interactions between the solute molecules themselves. mdpi.com These non-covalent interactions are recognized as a preliminary stage in many chemical reactions, including SN2 mechanisms. mdpi.com

Table 3: Potential Non-Covalent Interactions in this compound

Interaction TypePotential Donor(s)Potential Acceptor(s)Significance
Intramolecular Hydrogen Bond -ONH₂, -NH-C=O, -O-Influences molecular conformation and reactivity. h1.conih.gov
Intermolecular Hydrogen Bond -ONH₂, -NH-C=O, -O-Governs crystal packing and solution-phase aggregation. nih.gov
π-π Stacking Phenyl ringPhenyl ringCan influence crystal structure and interactions in non-polar environments. researchgate.net
C-H···O Interaction Phenyl C-H, Aliphatic C-HC=O, -O-Weak hydrogen bonds contributing to overall stability. nih.gov

Elucidation of Catalytic Mechanisms in Functionalization Reactions

The functionalization of this compound can be achieved through various catalytic methods targeting its different structural components. The most common catalytic reaction involves the aminooxy group, where aniline is often used as a catalyst for oxime formation. biotium.comnih.gov The proposed mechanism involves the formation of a more reactive iminium ion intermediate with aniline, which is then displaced by the aminooxy group.

Furthermore, the N-phenylacetamide scaffold itself is amenable to catalytic functionalization. Transition metal-catalyzed C-H activation and functionalization of the phenyl ring or the acetamide backbone represent a powerful strategy for introducing new chemical moieties. researchgate.net For instance, palladium-catalyzed cross-coupling reactions could be employed to introduce aryl or alkyl substituents at various positions on the phenyl ring. nih.gov The specific catalytic cycle would depend on the chosen catalyst, directing group (if any), and coupling partner.

In the context of the N-phenylacetamide framework, catalytic reactions can be envisioned for various transformations:

Acid/Base Catalysis: In reactions involving the amide group, acid catalysis can be used to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic. Base catalysis can be used to deprotonate the amide nitrogen, increasing its nucleophilicity.

Transition Metal Catalysis: Catalysts based on palladium, rhodium, or iridium could potentially be used for the directed C-H functionalization of the phenyl ring. researchgate.netnih.gov

Photoredox Catalysis: Visible-light-promoted dual catalysis, for example using a combination of a photocatalyst and a transition metal catalyst, could enable novel functionalization reactions under mild conditions. nih.gov

Pathways of Oxidation and Reduction for N-Phenylacetamide Scaffolds

The N-phenylacetamide scaffold present in this compound can undergo a variety of oxidation and reduction reactions, allowing for further chemical diversification.

Oxidation: The phenyl ring can be hydroxylated or otherwise oxidized using various oxidizing agents, a reaction that can be influenced by the directing effects of the acetamide group. The benzylic position of the acetamide group is also susceptible to oxidation. In related systems, the oxidation of sulfur-containing analogues to sulfoxides and sulfones has been demonstrated, suggesting that the methylene (B1212753) bridge in this compound could be a site for oxidation under appropriate conditions.

Reduction: The amide bond is generally stable but can be reduced to an amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This would transform the N-phenylacetamide moiety into an N-phenylethylamine derivative. The phenyl ring can be reduced to a cyclohexyl ring via catalytic hydrogenation, a reaction that would require forcing conditions due to the stability of the aromatic system. In a related context, nitrile groups, which can be part of linker molecules attached to aminooxy compounds, are known to be reducible to primary amines. nih.gov

The aminooxy group itself can be sensitive to certain reducing agents, potentially being cleaved or reduced to an amine and a hydroxyl group. The choice of reagents and reaction conditions is therefore critical to achieve selective oxidation or reduction of the N-phenylacetamide scaffold without affecting the aminooxy functionality.

Structure Activity Relationship Sar and Structural Optimization

Elucidation of Key Structural Determinants for Biological Activity

No information is available in the public domain regarding the key structural features of "2-(Aminooxy)-n-phenylacetamide" that are crucial for its biological activity.

Impact of Substituent Modifications on Potency and Selectivity

There is no available data on how modifications to the substituents of "this compound" affect its potency and selectivity.

Stereochemical Influences on Activity (e.g., E/Z Isomerism)

Information regarding the influence of stereochemistry, such as E/Z isomerism, on the biological activity of "this compound" is not available.

Conformational Analysis and its Correlation with Biological Outcomes

There are no publicly available studies on the conformational analysis of "this compound" and how its different conformations correlate with biological outcomes.

Strategies for Scaffold Optimization and Derivatization for Enhanced Activity

No specific strategies for the optimization of the "this compound" scaffold or its derivatization to enhance activity have been reported in the available literature.

Computational and Theoretical Chemistry Studies

Molecular Docking and Binding Affinity Predictions

No molecular docking studies or binding affinity predictions for 2-(Aminooxy)-n-phenylacetamide have been identified in the searched scientific literature. Therefore, there is no data available on its potential binding modes or affinities with any biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling

A search for Quantitative Structure-Activity Relationship (QSAR) models incorporating this compound did not yield any results. There are no published QSAR studies that use this compound in their training or test sets to predict biological activity or properties.

Density Functional Theory (DFT) Calculations for Electronic Structure

There are no published studies that have employed Density Functional Theory (DFT) calculations to investigate the electronic structure of this compound. Consequently, information regarding its molecular orbitals, charge distribution, and other electronic properties derived from DFT is not available.

Molecular Dynamics Simulations of Ligand-Target Interactions

No molecular dynamics simulations investigating the interactions of this compound with any biological target have been reported in the scientific literature. As a result, there is no data on its dynamic behavior, interaction stability, or the conformational changes it might induce in a binding site over time.

Conformational Analysis and Energy Landscape Mapping

A specific conformational analysis or energy landscape mapping for this compound has not been found in the available literature. Therefore, there are no detailed reports on its preferred three-dimensional structures, rotational barriers, or the relative energies of its different conformers.

Cheminformatics and Virtual Screening Applications

There is no evidence of this compound being included in any virtual screening libraries or used in cheminformatics studies that have been published. Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. However, no such applications have been documented for this specific compound.

Advanced Analytical Methodologies for Compound Characterization and Research Applications

Chromatographic Separation and Analysis

High-Performance Liquid Chromatography (HPLC)

Until research on the synthesis and characterization of "2-(Aminooxy)-n-phenylacetamide" is published, a detailed article on its analytical methodologies cannot be compiled.

Size Exclusion Chromatography (SEC)

Size Exclusion Chromatography (SEC), also known as gel-permeation or gel-filtration chromatography, is a powerful technique for separating molecules based on their size in solution. lcms.cz This method is particularly valuable in the analysis of biotherapeutics and other macromolecules to quantify aggregates, monomers, and fragments. lcms.cz

In the context of analyzing complex biological samples, SEC can be combined with other chromatographic techniques to enhance separation and identification. For instance, a combination of SEC and reversed-phase high-performance liquid chromatography (RPLC) has been effectively used for the separation of pyridylamino-dextran sulfate (B86663) (PA-DSS) oligomers. nih.gov In such a setup, RPLC can provide sharper separations of depolymerized PA-DSS based on molecular mass than SEC alone. nih.gov The separation of proteins and other compounds by SEC is ideally based on the Stokes radii of the analytes in solution. nih.gov

While direct SEC analysis of "this compound" is not extensively documented in the provided search results, the principles of SEC are highly relevant for studying its potential interactions with larger molecules or for analyzing any polymeric systems it might be a part of. The technique's ability to separate components based on size would be invaluable for assessing the purity of the compound if it were to form aggregates or be part of a larger conjugate.

Table 1: Key Parameters in Size Exclusion Chromatography

ParameterDescriptionRelevance to Analysis
Mobile Phase The solvent that carries the sample through the column. Typically non-denaturing aqueous solutions for proteins. nih.govThe choice of mobile phase is critical to prevent denaturation and ensure accurate size-based separation.
Column Parameters Includes column length, diameter, and pore size of the stationary phase.These parameters determine the separation range and efficiency of the chromatography.
Detector UV detection is common, with different wavelengths used for specific components like the amide peptide bond. nih.govThe detector choice influences the sensitivity and quantitative accuracy of the analysis.
Injection Volume The amount of sample introduced into the system.Affects the resolution of the separation. nih.gov

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) for Metabolite Analysis

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) is a highly sensitive and selective technique used for the identification and quantification of metabolites in complex biological samples. protocols.iounich.it This method combines the powerful separation capabilities of UHPLC with the precise mass detection of MS. protocols.io

A key application of UHPLC-MS is in the analysis of metabolites in exhaled breath, which can serve as biomarkers for various diseases. nih.gov In one study, carbonyl compounds in exhaled breath were captured using a microreactor coated with 2-(aminooxy)ethyl-N,N,N-trimethylammonium (ATM) triflate and subsequently analyzed by UHPLC-MS. nih.gov This approach allowed for the identification of several subgroups of carbonyl compounds, demonstrating the potential of this method for clinical diagnostics. nih.gov

For "this compound," UHPLC-MS would be an essential tool for studying its metabolic fate in biological systems. Researchers can use this technique to identify and quantify potential metabolites, providing insights into its biotransformation pathways. nih.gov By comparing the metabolic profiles of control and treated samples, it is possible to identify unique metabolites of the compound. nih.gov

Table 2: Stages of a Metabolomics Workflow Using UHPLC-MS

StageDescription
Sample Preparation Extraction of metabolites from biological samples, such as liver S9 fractions, using a suitable solvent system. protocols.ionih.gov
LC Separation Chromatographic separation of metabolites based on their physicochemical properties on a UHPLC column. protocols.io
MS Detection Ionization of the separated metabolites and detection of their mass-to-charge ratios. protocols.io
Data Analysis Processing of the raw MS data to identify and quantify metabolites, often involving comparison to metabolite databases and the use of bioinformatics tools. protocols.ionih.gov

X-ray Diffraction and Crystallography for Structural Elucidation

In the study of N-phenylacetamide derivatives, X-ray crystallography has been instrumental in confirming molecular structures and understanding intermolecular interactions. For example, the crystal structure of 2-{4-[(2-chlorophenyl)methyl]-3-methyl-6-oxopyridazin-1-yl}-N-phenylacetamide revealed details about its molecular planarity and the hydrogen bonding networks that stabilize the crystal lattice. nih.gov Similarly, the structure of N-(2-methoxyphenyl)acetamide was determined, showing that the amide group is not coplanar with the benzene (B151609) ring. nih.govresearchgate.net

While a specific crystal structure for "this compound" was not found in the search results, the analysis of related compounds highlights the power of this technique. Should single crystals of "this compound" be obtained, X-ray diffraction would provide unambiguous proof of its molecular structure and conformation.

Table 3: Crystallographic Data for a Related Phenylacetamide Derivative

CompoundN-(2-methoxyphenyl)acetamide
Formula C9H11NO2
Crystal System Orthorhombic
Space Group Pbca
Unit Cell Dimensions a = 9.5115 (7) Å, b = 18.7385 (19) Å, c = 10.0216 (8) Å
Source: researchgate.net

Thermal Analysis (e.g., Thermogravimetric Analysis - TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature. abo.fiopenaccessjournals.com It is widely used to study the thermal stability and decomposition behavior of materials. openaccessjournals.comlibretexts.org

TGA can provide valuable information about the decomposition patterns of pharmaceutical compounds. nih.gov For instance, the thermal behavior of various antidiabetic drugs has been studied using TGA, revealing multi-stage decomposition processes with characteristic temperature ranges and mass losses. nih.gov In the study of naproxen, TGA showed that it degrades in a single stage in a nitrogen atmosphere, while in air, the decomposition occurs in two stages. mdpi.com

For "this compound," TGA would be employed to determine its thermal stability, identify decomposition temperatures, and potentially elucidate its degradation pathways by analyzing the mass loss at different stages. openaccessjournals.com Combining TGA with other techniques like Fourier Transform Infrared Spectroscopy (TGA-FTIR) can further aid in identifying the gaseous products evolved during decomposition. mdpi.com

Table 4: Principles of Thermogravimetric Analysis

PrincipleDescription
Mass Measurement A high-precision balance continuously records the mass of the sample. openaccessjournals.com
Temperature Programming The sample is heated or cooled at a controlled rate in a furnace. openaccessjournals.com
Atmosphere Control The analysis can be performed under an inert (e.g., nitrogen) or reactive (e.g., air) atmosphere. libretexts.org
Data Output The result is a thermogram, a plot of mass versus temperature. openaccessjournals.com

Microscopic Techniques for Cellular and Material Analysis (e.g., SEM, FE-SEM)

Scanning Electron Microscopy (SEM) and Field Emission Scanning Electron Microscopy (FE-SEM) are powerful techniques for visualizing the surface morphology of materials at high magnifications. FE-SEM offers higher resolution compared to conventional SEM, allowing for the examination of very fine structures. researchgate.net

These techniques are widely used in materials science and nanotechnology. For instance, FE-SEM has been used to characterize the morphology of nanoparticles, such as silver nanoparticles synthesized using plant extracts, revealing their size and shape. nih.gov In another application, FE-SEM analysis of doxorubicin-loaded liposomes showed a homogeneous distribution of nanosized liposomes. researchgate.net

In the context of "this compound," SEM or FE-SEM could be used to study the morphology of its crystalline form or to investigate its interaction with materials or biological cells. For example, if the compound is formulated into a delivery system, these microscopic techniques would be essential for characterizing the morphology of the formulation.

Advanced Surface Analysis (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.com It is a valuable tool for understanding the packing of molecules in a crystal and the nature of the forces that hold them together. mdpi.com

This technique has been applied to various N-phenylacetamide derivatives to analyze their crystal packing. For N-(2-methoxyphenyl)acetamide, Hirshfeld surface analysis revealed that the most significant contributions to the crystal packing are from H⋯H, C⋯H/H⋯C, and O⋯H/H⋯O interactions. nih.govresearchgate.net In the case of 2-{4-[(2-chlorophenyl)methyl]-3-methyl-6-oxopyridazin-1-yl}-N-phenylacetamide, the analysis showed that H⋯H, C⋯H/H⋯C, and O⋯H/H⋯O interactions dominate the intermolecular contacts. nih.gov

For "this compound," Hirshfeld surface analysis, in conjunction with X-ray crystallography, would provide a detailed understanding of its intermolecular interactions. This information is crucial for predicting its physical properties, such as solubility and melting point, and for understanding its potential to form different polymorphic structures.

Table 5: Common Intermolecular Contacts Identified by Hirshfeld Surface Analysis

Interaction TypeDescription
H⋯H Interactions between hydrogen atoms.
C⋯H/H⋯C Interactions between carbon and hydrogen atoms.
O⋯H/H⋯O Hydrogen bonding interactions involving oxygen atoms.
N⋯H/H⋯N Hydrogen bonding interactions involving nitrogen atoms.
Source: nih.govnih.govresearchgate.net

Enzymology and Biochemical Kinetics

Enzyme Inhibition Mechanism and Classification

Enzyme inhibitors can be broadly categorized as either reversible or irreversible. uobaghdad.edu.iq Irreversible inhibitors typically form strong, often covalent, bonds with an enzyme, leading to a permanent loss of its activity. libretexts.org This type of inhibition is characterized by the formation of a stable enzyme-inhibitor complex. libretexts.org

Reversible inhibitors, in contrast, bind to enzymes through weaker, noncovalent interactions, and their effects can be reversed. libretexts.org This class is further divided into competitive, non-competitive, uncompetitive, and mixed inhibition, based on how the inhibitor interacts with the enzyme and its substrate. jackwestin.com

Competitive inhibition occurs when the inhibitor and substrate compete for the same active site on the enzyme. libretexts.org

Non-competitive inhibition involves the inhibitor binding to a site other than the active site, known as an allosteric site. wikipedia.org This binding alters the enzyme's conformation and reduces its catalytic efficiency, without preventing the substrate from binding. wikipedia.org

Uncompetitive inhibition is characterized by the inhibitor binding only to the enzyme-substrate (ES) complex. jackwestin.com

Mixed inhibition is a blend of competitive and uncompetitive inhibition, where the inhibitor can bind to both the free enzyme and the ES complex, often with different affinities. jackwestin.com

Determination of Kinetic Parameters (e.g., Kᵢ, IC₅₀)

To quantify the potency of an enzyme inhibitor, several kinetic parameters are determined. The IC₅₀ value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. It is a commonly used measure of inhibitor potency.

The inhibition constant (Kᵢ) is a more specific measure that describes the equilibrium constant for the dissociation of the enzyme-inhibitor complex. uobaghdad.edu.iq A lower Kᵢ value indicates a higher affinity of the inhibitor for the enzyme and, therefore, greater potency. These parameters are crucial for comparing the effectiveness of different inhibitors.

For instance, in a study on tyrosinase inhibitors, IC₅₀ values were determined for benzoic acid (119 µM), sodium azide (B81097) (1480 µM), and kojic acid (30 µM), highlighting their different inhibitory strengths. nih.gov The determination of these parameters for 2-(Aminooxy)-n-phenylacetamide would require specific experimental assays.

Competitive and Non-Competitive Inhibition Kinetics

The type of inhibition can be distinguished by analyzing the kinetic data, often using graphical representations like the Lineweaver-Burk plot. americanpeptidesociety.org

In competitive inhibition , the maximum reaction velocity (Vmax) remains unchanged, while the Michaelis constant (Km), which reflects the substrate concentration at half-maximal velocity, increases. uobaghdad.edu.iq This is because high concentrations of the substrate can outcompete the inhibitor for binding to the active site. uobaghdad.edu.iq

Conversely, in non-competitive inhibition , the Vmax is decreased in the presence of the inhibitor, but the Km remains unchanged. wikipedia.org This is because the inhibitor binds to an allosteric site and reduces the catalytic activity of the enzyme, regardless of the substrate concentration. wikipedia.org

The table below summarizes the key kinetic differences between competitive and non-competitive inhibition.

Inhibition TypeEffect on VmaxEffect on Km
CompetitiveUnchangedIncreased
Non-competitiveDecreasedUnchanged

This table illustrates the characteristic changes in kinetic parameters for competitive and non-competitive enzyme inhibition.

Enzyme-Inhibitor Complex Formation and Dissociation Kinetics

The interaction between an enzyme and an inhibitor is a dynamic process involving the formation and dissociation of the enzyme-inhibitor (EI) complex. The rates of these processes are described by the association rate constant (k_on) and the dissociation rate constant (k_off). The ratio of k_off to k_on defines the inhibition constant (Kᵢ).

Understanding these kinetics is essential for a complete picture of an inhibitor's mechanism of action. confluencediscovery.com For example, a slow dissociation rate can lead to a prolonged inhibitory effect, even if the initial binding affinity is not exceptionally high.

Chemical Biology and Bioconjugation Research

Aminooxy Click Chemistry (AOCC) in Bioconjugation

Aminooxy click chemistry (AOCC), also known as oxime ligation, is a bioorthogonal reaction that involves the formation of a stable oxime bond from the reaction of an aminooxy group with an aldehyde or ketone. nih.govnih.govnih.gov This reaction is highly chemoselective and can be performed under mild, aqueous conditions, making it ideal for the modification of sensitive biological molecules. nih.govbiotium.com The aminooxy group (-O-NH2) is a stronger nucleophile than a standard amine due to the alpha effect, where the adjacent oxygen atom enhances the nucleophilicity of the nitrogen. nih.gov This increased reactivity allows for efficient ligation at physiological pH. glenresearch.com

The stability of the resulting oxime ether linkage is a key advantage over imines (Schiff bases), which are prone to hydrolysis. nih.gov The rate of oxime ligation can be significantly accelerated by catalysts such as aniline (B41778) and its derivatives, like p-phenylenediamine (B122844) and 5-methoxyanthranilic acid (5MA). nih.govglenresearch.comresearchgate.net These catalysts operate by forming a more reactive protonated Schiff base intermediate, which is then readily attacked by the aminooxy nucleophile. researchgate.net

While the general principles of AOCC are well-established, the specific application of 2-(Aminooxy)-n-phenylacetamide within this context is not extensively documented in publicly available research. However, its structure, containing a reactive aminooxy group, positions it as a potential reagent for AOCC-mediated bioconjugation. The phenylacetamide moiety could influence its solubility, stability, and interaction with biological targets.

Site-Selective Glycosylation of Peptides and Proteins

Glycosylation, the attachment of sugar moieties to proteins and peptides, is a critical post-translational modification that influences protein folding, stability, and function. bachem.comqyaobio.comnih.gov Achieving site-selective glycosylation in the laboratory is a significant challenge in chemical biology. nih.govnih.gov Chemical methods for glycosylation often involve the introduction of a unique reactive handle onto the peptide or protein, which can then be selectively targeted with a modified glycan.

One strategy for site-selective glycosylation involves the introduction of an aldehyde or ketone group onto a protein, which can then be reacted with an aminooxy-functionalized sugar. The aminooxy group of the sugar reacts specifically with the carbonyl group on the protein to form a stable oxime linkage. biotium.com This approach allows for precise control over the location of glycosylation. nih.gov

The direct involvement of This compound in site-selective glycosylation of peptides and proteins has not been specifically detailed in the reviewed literature. However, its aminooxy functionality makes it a candidate for conjugation to aldehyde- or ketone-modified biomolecules. If coupled to a carbohydrate, the resulting glycosylated This compound could then be used to modify proteins or peptides containing a suitable reactive partner.

Development of Bioconjugation Reagents

The development of novel bioconjugation reagents is essential for advancing chemical biology. mdpi.comburleylabs.co.uknih.gov These reagents are designed to link different molecules together, such as a protein and a fluorescent dye or a drug molecule. Reagents with bioorthogonal functional groups, like the aminooxy group, are particularly valuable because they react selectively with their target, even in the complex environment of a living cell. burleylabs.co.uk

Aminooxy-containing molecules are frequently used as building blocks for creating more complex bioconjugation reagents. interchim.fr For instance, they can be incorporated into linkers that also contain other reactive groups, creating heterobifunctional or heterotrifunctional reagents. psu.edu These multi-functional linkers allow for the sequential and controlled assembly of complex biomolecular conjugates.

While the synthesis and application of various aminooxy-containing bioconjugation reagents have been described, specific reports detailing the development of This compound as a bioconjugation reagent are not prominent in the available literature. Its structure suggests it could be functionalized further to create such reagents. For example, the phenyl ring could be modified to include other reactive handles or reporter groups.

Applications in Chemical Probe Development

Chemical probes are small molecules used to study biological processes in real-time within living systems. nih.gov Activity-based probes (ABPs) are a class of chemical probes that covalently bind to the active site of a specific enzyme or class of enzymes, allowing for their detection and characterization. nih.govresearchgate.net The design of these probes often incorporates a reactive group that targets a specific amino acid residue and a reporter tag for visualization or enrichment.

Aminooxy groups can be incorporated into chemical probes to target biomolecules that contain or can be modified to contain an aldehyde or ketone. For example, aminooxy-biotin has been used to label cell-surface glycans after periodate (B1199274) oxidation to generate aldehyde groups. biotium.com

The potential application of This compound in chemical probe development is an area that warrants further investigation. Its aminooxy group provides a handle for conjugation to reporter molecules like biotin (B1667282) or fluorescent dyes. The phenylacetamide portion of the molecule could potentially serve as a recognition element for a specific biological target.

Enzymatic Modifications in Pharmaceutical Research

Enzymes are increasingly used in pharmaceutical research and development as biocatalysts for the synthesis of complex molecules with high selectivity. nih.gov In some instances, chemical modification of enzymes is performed to alter their properties, such as stability or substrate specificity. researchgate.net

One approach to enzyme modification involves the introduction of unnatural amino acids with unique reactive groups through site-directed mutagenesis. These unique reactive groups can then be selectively modified with a chemical reagent. researchgate.net For example, a cysteine residue introduced at a specific site on an enzyme surface can be modified with a thiol-reactive reagent. researchgate.net

The direct enzymatic modification of This compound or its use in the enzymatic modification of other molecules is not a well-documented area of research. However, a related compound, 2-Iodo-N-phenylacetamide, has been used to modify a mutated cysteine residue in a lipase, leading to enhanced enantioselectivity. researchgate.net This suggests that the N-phenylacetamide scaffold can be accommodated within an enzyme's active site, opening the possibility for future research into enzymatic reactions involving This compound .

Q & A

Q. What are the standard synthetic routes for 2-(Aminooxy)-N-phenylacetamide, and how are reaction progress and purity validated?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, 2-chloroacetamide derivatives can react with aminooxy-containing precursors in the presence of a weak base (e.g., K₂CO₃) in acetonitrile under reflux (24–48 hours). Reaction progress is monitored via TLC using solvent systems like hexane:ethyl acetate (9:1). Post-synthesis, purification involves filtration to remove salts, solvent evaporation under reduced pressure, and crystallization (ethanol or methanol). Purity is validated using NMR (¹H/¹³C), FTIR (amide bond confirmation at ~1650 cm⁻¹), and HPLC .

Q. Which spectroscopic techniques are essential for characterizing this compound and its intermediates?

Key techniques include:

  • NMR : Assigns proton environments (e.g., NH₂ at δ 5–6 ppm, aromatic protons at δ 7–8 ppm).
  • FTIR : Confirms amide C=O stretches (~1650 cm⁻¹) and N–O bonds (~950 cm⁻¹).
  • Mass Spectrometry : Determines molecular ion peaks (e.g., [M+H]⁺ for C₈H₁₀N₂O₂: 166.07 Da).
  • XRD : Resolves crystal structure for stereochemical analysis .

Q. What in vitro assays are commonly used to evaluate the bioactivity of this compound derivatives?

  • Cytotoxicity : MTT assays on cancer cell lines (e.g., prostate cancer PC3 cells) .
  • Anti-inflammatory Activity : COX-2 inhibition assays .
  • Enzyme Inhibition : TRPM4 channel blocking in prostate cancer models .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound derivatives?

  • Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity.
  • Base Strength : Weak bases (K₂CO₃) minimize side reactions vs. strong bases (NaOH) .
  • Catalysis : Copper(I) catalysts (e.g., CuSO₄/sodium ascorbate) accelerate click chemistry for triazole derivatives .
  • Temperature : Reflux (80–100°C) improves kinetics but requires controlled duration to prevent decomposition .

Q. How do structural modifications (e.g., substituents on the phenyl ring) impact the biological activity of this compound?

  • Electron-Withdrawing Groups (e.g., -NO₂, -F): Enhance TRPM4 inhibition by increasing electrophilicity at the amide carbonyl .
  • Bulkier Substituents (e.g., naphthyl): Improve binding affinity to mutant p53 in cancer cells but may reduce solubility .
  • Aminooxy Linkers : Facilitate hydrogen bonding with target proteins (e.g., Bcl-2 in apoptosis pathways) .

Q. How can computational methods guide the design of this compound derivatives?

  • Molecular Docking : Predict binding modes with targets like TRPM4 (PDB ID: 6BCJ) or mutant p53 .
  • QSAR Models : Correlate substituent logP values with cytotoxicity (e.g., IC₅₀ < 10 μM for PC3 cells) .
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .

Q. How should researchers resolve contradictions in spectroscopic or bioactivity data across studies?

  • Cross-Validation : Compare NMR/FTIR data with published spectra (e.g., CAS Common Chemistry) .
  • Reproducibility Tests : Replicate synthesis under identical conditions (solvent, temperature, catalyst loading) .
  • Meta-Analysis : Pool bioactivity data from multiple studies to identify outliers or trends (e.g., via Forest plots) .

Methodological Tables

Q. Table 1. Comparison of Synthetic Methods

MethodConditionsYield (%)Key Reference
Nucleophilic SubstitutionK₂CO₃, acetonitrile, 24 h, RT65–75
Click ChemistryCuSO₄, sodium ascorbate, 12 h80–90
Azide-Alkyne CycloadditionNaN₃, toluene:water, reflux70–85

Q. Table 2. Analytical Techniques and Applications

TechniqueApplicationExample Data
¹H NMRAssign NH₂ and aromatic protonsδ 6.8–7.5 ppm (aryl H)
FTIRConfirm amide C=O and N–O bonds1650 cm⁻¹ (C=O), 950 cm⁻¹ (N–O)
XRDResolve crystal packing motifsP2₁/c space group

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.